3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone
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Overview
Description
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone is a chemical compound known for its unique structural features and significant applications in various fields. This compound contains a trifluoromethyl group, which is known to impart unique chemical and physical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as the κ opioid receptor and the calcitonin gene-related peptide (CGRP) receptor . These receptors play crucial roles in pain perception and inflammation, respectively.
Mode of Action
This interaction could potentially inhibit or activate the function of these receptors, resulting in altered physiological responses .
Biochemical Pathways
Given its potential interaction with the κ opioid receptor and the cgrp receptor, it may influence pain signaling pathways and inflammatory response pathways .
Result of Action
If it interacts with the κ opioid receptor and the cgrp receptor, it could potentially modulate pain perception and inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinyl with phenoxy-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Properties
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-9(22)10(2)23-13-5-3-4-6-14(13)24-15-12(17)7-11(8-21-15)16(18,19)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVSZYSWZEDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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